ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 3-methyl-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 303.09291458 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Overview of Biological Activity in Indole Derivatives
Indole derivatives, including those with substituted groups such as thiophenes, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound , ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is likely to exhibit various pharmacological properties based on its structural features.
Common Biological Activities
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Antimicrobial Activity
- Many indole derivatives show promising antimicrobial properties against bacteria and fungi. The presence of electron-withdrawing groups can enhance their efficacy.
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Anticancer Properties
- Indoles have been studied for their ability to inhibit cancer cell proliferation. Compounds with specific substitutions can interact with various cellular pathways involved in cancer progression.
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Anti-inflammatory Effects
- Certain indoles exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
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Neuroprotective Effects
- Some studies suggest that indole derivatives may protect neuronal cells from oxidative stress and apoptosis.
Methodologies for Assessing Biological Activity
To evaluate the biological activity of this compound, researchers typically employ several methodologies:
- In Vitro Assays : These include cell viability assays (MTT or XTT), apoptosis assays (Annexin V/PI staining), and antimicrobial susceptibility testing.
- In Vivo Studies : Animal models are used to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Molecular Docking Studies : Computational methods can predict how well the compound binds to various biological targets.
Data Table Example
Biological Activity | Methodology Used | Reference |
---|---|---|
Antimicrobial | Disk diffusion assay | |
Anticancer | MTT assay on HeLa cells | |
Anti-inflammatory | ELISA for cytokine levels | |
Neuroprotective | ROS measurement in neuronal cells |
Case Studies
- Anticancer Activity : A study explored a series of indole derivatives and found that compounds with thiophene substitutions exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Neuroprotective Effects : Research indicated that certain indole derivatives could reduce oxidative stress markers in a Parkinson's disease model. The compound's ability to scavenge free radicals was highlighted as a key mechanism.
- Antimicrobial Properties : A recent investigation into various indole derivatives demonstrated potent activity against Gram-positive bacteria, suggesting that modifications at the indole ring can enhance antibacterial efficacy.
Properties
IUPAC Name |
ethyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVMEQPGMCCZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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